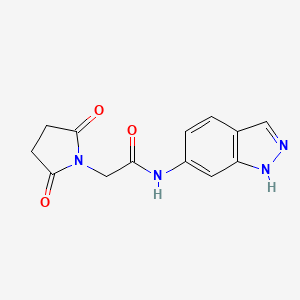

2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide

Description

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c18-11(7-17-12(19)3-4-13(17)20)15-9-2-1-8-6-14-16-10(8)5-9/h1-2,5-6H,3-4,7H2,(H,14,16)(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRFRRSPHFKRJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC2=CC3=C(C=C2)C=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide typically involves the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid or its derivative, under acidic or basic conditions.

Indazole Formation: The indazole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a ketone or aldehyde.

Coupling Reaction: The final step involves coupling the pyrrolidinone and indazole fragments through an acylation reaction, using reagents such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidinone ring, potentially yielding hydroxylated products.

Substitution: The compound can participate in substitution reactions, especially at the acetamide group, where nucleophiles can replace the acyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole-3-carboxylic acid derivatives, while reduction could produce hydroxylated pyrrolidinone derivatives.

Scientific Research Applications

Overview

2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide is a synthetic organic compound characterized by its unique structural features, including a pyrrolidinone ring and an indazole moiety. These structural components are often associated with bioactive molecules, making this compound a subject of interest in various scientific fields, particularly medicinal chemistry.

Biological Applications

The biological activity of 2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide has garnered attention due to its potential therapeutic properties:

Therapeutic Potential

Research indicates that this compound may exhibit:

- Anticancer Activity : Indazole derivatives have been studied for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Properties : The compound may interact with inflammatory pathways, providing potential in treating inflammatory diseases.

- Neurological Effects : Its unique structure may influence neurotransmitter systems, suggesting applications in neuropharmacology.

Case Studies and Research Findings

Several studies have explored the applications and effects of 2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide:

-

Study on Anticancer Activity :

- Researchers evaluated the compound against various cancer cell lines and found significant inhibition of cell growth compared to control groups. The study suggested that the compound may induce apoptosis in cancer cells through specific signaling pathways.

-

Anti-inflammatory Research :

- In vivo studies demonstrated that the compound reduced markers of inflammation in animal models of arthritis. This suggests its potential as a therapeutic agent for inflammatory conditions.

-

Neuropharmacological Effects :

- Preliminary studies indicated that the compound might modulate neurotransmitter levels in rodent models, suggesting possible applications in treating neurological disorders such as depression or anxiety.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide would depend on its specific biological target. Generally, compounds with indazole moieties can interact with enzymes or receptors, modulating their activity. The pyrrolidinone ring may also contribute to binding interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-3-yl)acetamide: Similar structure but with a different substitution pattern on the indazole ring.

2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-benzimidazol-6-yl)acetamide: Contains a benzimidazole moiety instead of indazole.

Uniqueness

The unique combination of the pyrrolidinone and indazole rings in 2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials.

Biological Activity

2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide is a synthetic organic compound characterized by its unique structural features, including a pyrrolidinone ring and an indazole moiety. This compound belongs to the class of acetamides and has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The chemical structure of 2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidinone Ring : This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

- Indazole Formation : The indazole moiety is synthesized via the Fischer indole synthesis.

- Coupling Reaction : The final step involves an acylation reaction to couple the pyrrolidinone and indazole fragments.

The biological activity of 2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide is primarily attributed to its interaction with various biological targets. Compounds containing indazole moieties are known to modulate the activity of enzymes or receptors, while the pyrrolidinone ring enhances binding interactions with biological macromolecules.

Pharmacological Profile

Recent studies have indicated that derivatives related to this compound exhibit promising pharmacological activities:

Case Studies and Research Findings

- Anticonvulsant Activity : A focused series of pyrrolidine derivatives were evaluated for anticonvulsant properties. One derivative demonstrated a median effective dose (ED50) of 45.6 mg/kg in the maximal electroshock (MES) test, indicating significant anticonvulsant activity .

- Antitumor Activity : Research on related compounds revealed their ability to inhibit cancer cell proliferation in vitro. For instance, certain derivatives showed cytotoxic effects against breast cancer cell lines when combined with conventional chemotherapy agents like doxorubicin .

- Anti-inflammatory Effects : Compounds derived from the same structural framework have been shown to inhibit nitric oxide production in LPS-induced models, suggesting potential use in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

The unique structure of 2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide allows it to exhibit distinct biological activities compared to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-3-yl)acetamide | Different substitution on indazole ring | Varies; less studied |

| 2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-benzimidazol-6-yl)acetamide | Benzimidazole moiety instead of indazole | Potentially different pharmacological profile |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-6-yl)acetamide?

The synthesis of this compound likely involves multi-step reactions, starting with functionalization of the indazole core. A common approach for similar acetamide derivatives includes:

- Coupling reactions : Reacting activated esters (e.g., NHS esters) with amines under basic conditions. For example, refluxing 1H-indazol-6-amine with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid in the presence of a coupling agent like DCC or EDC .

- Purification : Use recrystallization (DMF/acetic acid mixtures) or column chromatography to isolate the product, followed by characterization via -NMR and LC-MS to confirm purity and structure .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).

- Mass spectrometry (ESI-MS) : Confirm molecular weight ([M+H] expected at ~317.3 g/mol).

- NMR spectroscopy : Verify key signals, such as the indazole aromatic protons (δ 7.5–8.5 ppm) and the dioxopyrrolidinyl carbonyl groups (δ 2.5–3.5 ppm for ring protons; δ 170–175 ppm in -NMR) .

Q. What are the solubility properties of this compound in common solvents?

Q. What precautions are necessary for handling and storage?

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the dioxopyrrolidinyl moiety.

- Stability : Monitor via HPLC every 6 months; degradation products may include free indazole and succinimide derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for the coupling reaction. Software like Gaussian or ORCA can predict optimal solvents (e.g., THF vs. DMF) and catalysts .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict yields based on temperature, solvent polarity, and reagent ratios .

Q. How should researchers design experiments to resolve contradictory biological activity data?

- Dose-response studies : Test the compound across a broad concentration range (1 nM–100 µM) in cell-based assays (e.g., apoptosis or kinase inhibition) to identify off-target effects.

- Cross-validation : Combine orthogonal assays (e.g., SPR for binding affinity and Western blotting for downstream signaling) to confirm target engagement .

Q. What strategies are effective for improving the metabolic stability of this compound?

Q. How can reaction engineering principles enhance scalability for preclinical studies?

- Process intensification : Use continuous-flow reactors to minimize side reactions (e.g., hydrolysis) and improve yield consistency.

- Membrane separation : Employ nanofiltration to remove unreacted reagents and byproducts efficiently .

Q. What experimental frameworks are recommended for studying this compound’s mechanism of action?

- Proteomics : Perform affinity pull-down assays with a biotinylated analog to identify binding partners. Validate hits via CRISPR knockout or siRNA silencing .

- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (k, k) for putative targets like kinase domains .

Methodological Considerations for Data Interpretation

Q. How to address discrepancies between computational predictions and experimental results?

- Parameter refinement : Recalibrate force fields in molecular dynamics simulations using experimental data (e.g., crystallographic binding poses).

- Error analysis : Quantify uncertainties in DFT calculations (e.g., solvent effects) using Bayesian regression models .

Q. What statistical approaches are suitable for optimizing reaction yields?

- Design of Experiments (DoE) : Apply a central composite design to evaluate interactions between temperature, solvent ratio, and catalyst loading. Analyze via ANOVA to identify significant factors .

- Response surface methodology : Model non-linear relationships to pinpoint optimal conditions (e.g., 60°C, 1.2 eq. EDC, DMF:HO 4:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.